Cas no 1199797-43-7 (Ertapenem N-Carbonyl Dimer Impurity)

1199797-43-7 structure
Nome del prodotto:Ertapenem N-Carbonyl Dimer Impurity
Ertapenem N-Carbonyl Dimer Impurity Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ertapenem N-Carbonyl Dimer Impurity
- (4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]ph
- 1199797-43-7
- (4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydro
- Ertapenem sodium dimer hydrate a
- (4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- SCHEMBL12422722
- 97VY32S7GT
- DTXSID00729123
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, (4R,5S,6S)-
-
- Inchi: InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
- Chiave InChI: QPSFVRZTQQVRAQ-BNCIILEKSA-N
- Sorrisi: CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O
Proprietà calcolate
- Massa esatta: 932.27200
- Massa monoisotopica: 932.27207795g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 65
- Conta legami ruotabili: 14
- Complessità: 2100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 334Ų
- XLogP3: -0.5
Proprietà sperimentali
- Densità: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (5,3 g/l) (25°C),
- PSA: 341.10000
- LogP: 3.49090
Ertapenem N-Carbonyl Dimer Impurity Letteratura correlata
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
1199797-43-7 (Ertapenem N-Carbonyl Dimer Impurity) Prodotti correlati
- 153832-46-3(Ertapenem)
- 402955-37-7(Ertapenem Dimer Impurity)
- 2152361-48-1(1-(5-bromo-1,3-thiazol-2-yl)prop-2-en-1-ol)
- 2580198-33-8(2-({(benzyloxy)carbonylamino}methyl)-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylic acid)
- 1097653-04-7(1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride)
- 1805505-58-1(3-Bromo-5-fluoro-2-nitrobenzonitrile)
- 1303968-17-3(1-[2-(2-methoxyethoxy)phenyl]piperazine;dihydrochloride)
- 866149-92-0(2-1-(2,5-Dichloro-3-thienyl)ethylidene-1-hydrazinecarbothioamide)
- 1919877-33-0(4-Aminobenzonitrile-13C6)
- 2734779-29-2(2,2-Dichloro-1-(4-chloro-3-methylphenyl)ethanol)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
(CAS:1199797-43-7)Ertapenem dimer water and a

Purezza:99%
Quantità:10mg
Prezzo ($):Inchiesta